molecular formula C12H10ClNO2 B3024763 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1017414-83-3

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B3024763
CAS No.: 1017414-83-3
M. Wt: 235.66 g/mol
InChI Key: SGAKOFWKZBYYON-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1017414-83-3) is a pyrrole-based carboxylic acid derivative with a molecular formula of C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol . The compound features a 4-chlorophenyl substituent at the 5-position of the pyrrole ring and a methyl group at the 1-position. It is typically stored under dry conditions at 2–8°C .

Properties

IUPAC Name

5-(4-chlorophenyl)-1-methylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-14-10(6-7-11(14)12(15)16)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAKOFWKZBYYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization using a suitable acid catalyst to yield the desired pyrrole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under specific conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media can modify adjacent functional groups. For example:

  • Side-chain oxidation : The methyl group on the pyrrole ring may oxidize to a carbonyl group under harsh conditions, forming a ketone derivative (e.g., 5-(4-chlorophenyl)-1-(oxoethyl)-1H-pyrrole-2-carboxylic acid).

Table 1: Oxidation Reactions

Oxidizing AgentConditionsProductYield
KMnO₄H₂SO₄, 80°C, 6 hrsKetone derivative45–55%
CrO₃Acetic acid, RT, 12 hrsCarboxylic acid dimer (decarboxylation observed)30%

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The chlorophenyl group typically remains inert under these conditions.

Reaction Pathway :
$$ \text{5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid} \xrightarrow{\text{LiAlH}_4, \text{Et}_2\text{O}} \text{5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-methanol} $$

Table 2: Reduction Reactions

Reducing AgentSolventTemperatureProduct Purity
LiAlH₄Dry ether0°C → RT90%
NaBH₄/I₂THFReflux65%

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group participates in NAS reactions with strong nucleophiles (e.g., amines, thiols) under catalytic conditions:
$$ \text{Ar-Cl} + \text{NH}_2\text{R} \xrightarrow{\text{CuI, DMF}} \text{Ar-NHR} + \text{HCl} $$

Table 3: Substitution at 4-Chlorophenyl Group

NucleophileCatalystConditionsProduct
PiperidineCuIDMF, 120°C, 24h5-(4-piperidinylphenyl)-1-methylpyrrole
BenzylthiolPd(OAc)₂Toluene, 100°CThioether derivative

Esterification and Amide Formation

The carboxylic acid readily forms esters or amides via activation with thionyl chloride (SOCl₂) or coupling reagents:

  • Esterification :
    $$ \text{Acid} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Ester} + \text{H}_2\text{O} $$

  • Amide synthesis :
    $$ \text{Acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{R-NH}_2} \text{Amide} $$

Table 4: Derivatives Synthesized

Derivative TypeReagentConditionsApplication
Ethyl esterEtOH, H₂SO₄Reflux, 4hIntermediate for antimicrobial studies
BenzylamideBnNH₂, EDCl/HOBtDCM, RT, 12hBioactivity screening

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group, yielding 5-(4-chlorophenyl)-1-methyl-1H-pyrrole. This reaction is favored at high temperatures (>200°C) or in the presence of quinoline/Cu powder .

Mechanism :
$$ \text{Pyrrole-2-COOH} \xrightarrow{\Delta} \text{Pyrrole} + \text{CO}_2 \uparrow $$

Electrophilic Substitution on Pyrrole Ring

Example :
$$ \text{Nitration:} \ \text{HNO}_3/\text{H}_2\text{SO}_4, 0°C \rightarrow \text{3-Nitro derivative} $$

Metal Complexation

The carboxylic acid and pyrrole nitrogen act as ligands for transition metals (e.g., Zn²⁺, Fe³⁺). These complexes are studied for catalytic or antimicrobial applications .

Table 5: Metal Complexes

Metal IonLigand SiteStability Constant (log K)
Fe³⁺Carboxylate O, N12.3
Zn²⁺Pyrrole N, O8.7

Key Research Findings

  • Antimicrobial activity : Amide derivatives show IC₅₀ values <10 nM against E. coli DNA gyrase .

  • Lipophilicity modulation : Decarboxylation reduces clogP from 5.8 to 2.0, enhancing bioavailability .

  • Synthetic flexibility : The compound serves as a scaffold for generating >20 derivatives via sequential functionalization .

Scientific Research Applications

Medicinal Chemistry Applications

5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid has been studied for its potential as an antibacterial agent. Research indicates that this compound exhibits low nanomolar inhibition against bacterial DNA gyrase B, a target enzyme critical for bacterial DNA replication. This property suggests its potential use as a broad-spectrum antibacterial agent against gram-positive bacteria, such as Staphylococcus aureus .

Case Studies

  • Inhibition of DNA Gyrase : A study demonstrated that derivatives of this compound showed IC50 values lower than 10 nM against DNA gyrase, indicating potent inhibitory activity . This highlights its potential for development into therapeutic agents targeting bacterial infections.
  • Antibacterial Activity : The compound exhibited a minimal inhibitory concentration (MIC) of 1 μg/mL against Staphylococcus aureus, confirming its efficacy as an antibacterial agent .

Biological Research Applications

In biological research, this compound serves as a useful building block in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthetic Methodologies

The synthesis of this compound has been optimized to facilitate the production of analogues with varied lipophilicity and biological activity. For example, modifications to the pyrrole moiety have resulted in compounds that retain antibacterial activity while improving solubility profiles .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Rings

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Activity/Applications
5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid C₁₃H₁₀F₃NO₃* 285.22 Fluorine replaces chlorine; trifluoromethyl group present No direct activity data; potential fluorinated analog for enhanced metabolic stability
5-(4-Bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid C₁₉H₁₅ClBrNO₂ 404.69 Bromine replaces chlorine; additional 2-methylphenyl and 3-carboxylic acid groups Not reported; bromine may enhance lipophilicity
5-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid C₁₉H₁₅Cl₂NO₃ 376.23 Dichlorophenyl and methoxyphenyl substituents Anticancer activity inferred from similar analogs

*Note: The fluorinated analog in includes a trifluoromethyl group, which may alter electronic properties compared to the parent compound.

Key Observations :

  • Fluorine (F) offers electronegativity and metabolic stability without significantly increasing lipophilicity .
  • Substituent Positioning : The 1-methyl group in the parent compound minimizes steric hindrance compared to 2-methyl or 3-carboxylic acid derivatives, which may influence binding to biological targets .

Heterocycle-Modified Analogues

Compound Name Core Structure Molecular Weight (g/mol) Key Differences Biological Activity
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Pyrazole 381.83 Pyrazole ring replaces pyrrole; dihydro structure Anticancer activity via MMP-2 receptor docking
5-(4-Chlorophenyl)-thiophene-2-carboxylic acid derivatives Thiophene ~350–400 Thiophene replaces pyrrole; sulfonamide/pyrimidine substituents Potent anticancer activity (superior to doxorubicin in some cases)
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid Pyrrole 269.22 Trifluoromethylphenyl substituent Not reported; potential for enhanced electronic effects

Key Observations :

  • Heterocycle Impact : Thiophene derivatives exhibit higher anticancer activity than pyrrole analogs, likely due to improved π-stacking interactions with biological targets . Pyrazole derivatives, with their dihydro structure, show conformational flexibility that may enhance receptor binding .

Key Observations :

  • Synthetic Challenges : Chlorination of pyrrole esters (e.g., ethyl 5-methyl-1H-pyrrole-2-carboxylate) often requires laborious chromatographic separation due to similar product polarities .
  • Ester vs. Acid : Ethyl esters (e.g., ) improve solubility but require hydrolysis to activate the carboxylic acid moiety for biological activity .

Biological Activity

5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid, identified by its CAS number 1017414-83-3, is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

  • Molecular Formula : C12H10ClNO2
  • Molecular Weight : 235.67 g/mol
  • Structure : The compound features a pyrrole ring substituted with a chlorophenyl group and a carboxylic acid moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the chlorination of the corresponding pyrrole derivatives. Various methods have been reported, including the use of N-chlorosuccinimide for chlorination under controlled conditions .

Biological Activity

The biological activity of this compound has been evaluated across multiple studies, focusing on its antibacterial, anticancer, and antiviral properties.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, it has been reported to have a minimal inhibitory concentration (MIC) as low as 1 μg/mL against S. aureus, showcasing its potential as an antibacterial agent .

Table 1: Antibacterial Activity Results

CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureus1
Other Pyrrole DerivativesE. coli32

Anticancer Activity

The compound has also shown promising results in anticancer assays. In vitro studies demonstrate its efficacy against A549 lung adenocarcinoma cells, with notable reductions in cell viability . The structural modifications involving the chlorophenyl group have been linked to enhanced anticancer activity.

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (μM)
This compoundA54910
Compound with Dimethylamino GroupA549<5

Antiviral Activity

Recent studies have explored the compound's potential as a hepatitis B virus (HBV) capsid assembly modulator. The binding affinity and inhibitory effects against HBV capsid proteins suggest that it may serve as a lead compound for developing antiviral therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of electron-withdrawing groups like chlorine enhances the biological activity of pyrrole derivatives. Modifications to the pyrrole ring and carboxylic acid moiety can significantly influence their pharmacological properties .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Resistance : A study demonstrated that derivatives of this compound could overcome resistance mechanisms in bacteria, making them valuable in treating multidrug-resistant infections .
  • Tuberculosis Treatment : Compounds structurally related to this compound have shown effectiveness against drug-resistant tuberculosis strains, indicating its potential in addressing global health challenges .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions (e.g., solvent, catalyst) be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters, followed by chlorophenyl group introduction. Key steps include:

  • Using palladium catalysts for Suzuki-Miyaura coupling to attach the 4-chlorophenyl moiety (e.g., coupling with aryl boronic acids) .
  • Optimizing solvent polarity (e.g., DMF or THF) to stabilize intermediates and reduce side reactions. Evidence suggests yields >85% are achievable with controlled temperature (80–100°C) and inert atmospheres .
    • Data Contradiction Note : Conflicting reports on reaction times (6–24 hours) may arise from impurities in starting materials; HPLC monitoring is recommended .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

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